molecular formula C84H148N8O24 B590860 Tris-NTA per-Tert-butyl Ester CAS No. 862778-57-2

Tris-NTA per-Tert-butyl Ester

Cat. No.: B590860
CAS No.: 862778-57-2
M. Wt: 1654.14
InChI Key: ZKMCGMDLFWZTEK-RATTXREYSA-N
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Description

Tris-NTA per-Tert-butyl Ester is a sophisticated, protected intermediate crucial for developing advanced surfaces and probes in chemical biology and biosensor applications. Its core structure features a multivalent tris(nitrilotriacetic acid) (tris-NTA) group, which is designed for high-affinity binding to histidine (his)-tagged proteins . The molecule's carboxylic acid groups are protected as tert-butyl (t-Bu) esters, a strategic feature that provides stability during storage and synthesis while allowing for selective deprotection under mild acidic conditions to generate the active NTA form when needed . This protective strategy offers researchers precise control during the conjugation process, preventing unwanted side reactions and simplifying the synthetic route to create functionalized materials . The primary research value of this compound lies in its application for site-specific immobilization and labeling of his-tagged proteins, a ubiquitous tool in molecular biology. The tris-NTA moiety exhibits a significantly higher binding affinity and stability for his-tagged proteins compared to monomeric NTA, enabling the creation of robust biointerfaces . This mechanism is fundamental for developing protein microarrays, biosensing platforms, and other solid-phase assays where oriented and stable protein presentation is critical for maintaining biological activity . As a key chemical precursor, this compound is used to functionalize surfaces such as biosensor chips, nanoparticles , and assay plates. Upon deprotection and charging with nickel ions, the resulting surface enables the reversible and specific capture of his-tagged recombinant proteins from complex mixtures. This facilitates research in protein-protein interactions, ligand binding studies, and high-throughput screening. The compound appears as a white solid with a molecular formula of C84H148N8O24 and a molecular weight of 1654.11 g/mol . It is recommended to be stored refrigerated at 2-8°C . This product is intended for Research and Development use only and is not approved for diagnostic or therapeutic use in humans.

Properties

CAS No.

862778-57-2

Molecular Formula

C84H148N8O24

Molecular Weight

1654.14

IUPAC Name

tert-butyl (2S)-5-[4,8-bis[(4S)-4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-11-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-oxopentanoate

InChI

InChI=1S/C84H148N8O24/c1-75(2,3)107-65(97)52-90(53-66(98)108-76(4,5)6)58(71(103)113-81(19,20)21)37-40-62(94)87-46-35-47-89(64(96)42-39-60(73(105)115-83(25,26)27)92(56-69(101)111-79(13,14)15)57-70(102)112-80(16,17)18)51-50-88(45-34-44-86(48-49-87)61(93)36-32-31-33-43-85-74(106)116-84(28,29)30)63(95)41-38-59(72(104)114-82(22,23)24)91(54-67(99)109-77(7,8)9)55-68(100)110-78(10,11)12/h58-60H,31-57H2,1-30H3,(H,85,106)/t58-,59-,60-/m0/s1

InChI Key

ZKMCGMDLFWZTEK-RATTXREYSA-N

SMILES

CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCC(=O)N1CCCN(CCN(CCCN(CC1)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)CCCCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Synonyms

(α1S,α4S,α8S)-α1,α4,α8-tris[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-11-[6-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxohexyl]-δ1,δ4,δ8-trioxo-1,4,8,11-Tetraazacyclotetradecane-1,4,8-tripentanoic Acid α1,α4,α8-Tris(1,1-dimethylethyl) Ester

Origin of Product

United States

Preparation Methods

Alkylation of Cyclen with Tert-Butyl Bromoacetate

The cornerstone of this compound synthesis involves regioselective alkylation of 1,4,7,10-tetraazacyclododecane (cyclen). As detailed in, three amines on the cyclen ring are alkylated with tert-butyl bromoacetate under anhydrous conditions. The reaction employs acetonitrile as the solvent and potassium carbonate (K₂CO₃) as the base, achieving near-quantitative yields (98%) for the intermediate 1-(ethoxycarbonylmethyl)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (Compound 3). This step’s efficiency stems from the inertness of K₂CO₃ toward tert-butyl esters, ensuring selective alkylation without premature hydrolysis.

Hydrolysis of Ethyl Ester to Acetic Acid

The ethyl ester group in Compound 3 is hydrolyzed to yield the final this compound (Compound 1). Optimal conditions involve 0.4 M NaOH in a dioxane/water (3:1 v/v) mixture at 50°C for 4 hours, achieving 95% yield. Key to this step is the stability of tert-butyl esters under basic conditions, which prevents undesired deprotection. Lower NaOH concentrations (e.g., 0.17 M) or shorter reaction times result in incomplete hydrolysis, while excessive base (>1.0 M) or elevated temperatures (>80°C) risk hydrolyzing tert-butyl groups, generating byproducts.

Reaction Optimization and Mechanistic Insights

Base Concentration and Temperature Dependence

The hydrolysis’s success hinges on balancing base strength and thermal stability. As shown in Table 1, NaOH concentrations ≤0.4 M maximize yield without compromising tert-butyl integrity. At 50°C, the reaction completes within 4 hours, whereas room temperature requires 8 hours for comparable yields. Exceeding 80°C induces partial tert-butyl ester hydrolysis, evidenced by mass spectrometry (MS) detection of di- or tri-acetic acid byproducts.

Table 1: Hydrolysis Conditions and Yields for Compound 3 → Compound 1

NaOH Concentration (M)Temperature (°C)Time (h)Yield (%)
0.1750460
0.450495
0.5502495
1.050490
0.425895
0.480475*
*Byproducts detected.

Solvent and Purification Strategies

Dioxane/water mixtures enhance solubility of both hydrophobic (tert-butyl esters) and hydrophilic (NaOH) components, facilitating homogeneous reaction conditions. Post-hydrolysis, crude products are purified via silica gel chromatography using cyclohexane/ethyl acetate gradients, yielding >95% purity. Hexane trituration further removes residual impurities, producing a white solid.

Comparative Analysis with Alternative Tert-Butyl Ester Methods

While details a tert-butyl ester synthesis for a spirocyclic compound, its methodology diverges significantly. The patent employs methyl vinyl ketone and 4-formylpiperidine-1-tert-butyl formate under strongly basic conditions (KOH/ethanol). However, this route’s relevance to Tris-NTA is limited, as it targets a structurally distinct intermediate for hypertension drugs. Notably, both methods underscore the utility of tert-butyl esters in protecting carboxylic acids during multi-step syntheses.

Scalability and Industrial Relevance

The method in addresses scalability challenges by minimizing solvent volumes and avoiding costly catalysts. For instance, using 30 mL of acetonitrile per gram of cyclen derivative ensures manageable reaction scales. Industrial adoption is further bolstered by the absence of hazardous byproducts, contrasting with traditional routes that generate halogenated waste.

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of Compound 1 confirms successful hydrolysis:

  • δ 1.36 ppm : 27H singlet for tert-butyl groups.

  • δ 3.78–1.65 ppm : Broad peaks for cyclen backbone protons.

  • Absence of δ 4.04 ppm (ethyl ester’s -CH₂) verifies complete hydrolysis.

Mass Spectrometry (MS)

High-resolution MS (HRMS) of Compound 1 displays a molecular ion peak at m/z 848.4 ([M+H]⁺), aligning with the theoretical mass.

Challenges and Mitigation Strategies

Byproduct Formation at High Temperatures

Prolonged heating (>80°C) hydrolyzes tert-butyl esters, necessitating strict temperature control. Implementing jacketed reactors with real-time monitoring mitigates this risk in industrial settings.

Purification of Hydrophobic Intermediates

The hydrophobic nature of tert-butyl-protected compounds complicates aqueous workups. Silica gel chromatography with dichloromethane/methanol gradients resolves this, achieving >98% recovery .

Chemical Reactions Analysis

Types of Reactions

Tris-NTA per-Tert-butyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Tris-NTA vs. Mono-NTA

  • Binding Affinity: Tris-NTA exhibits trivalent chelation, achieving 77.7–83.0% protein retention in vitro, compared to 34.4–38.6% for mono-NTA . This is attributed to enhanced avidity from multiple NTA-histidine interactions.
  • Dissociation Kinetics: Tris-NTA demonstrates slower protein dissociation in vitro, with full retention over 24 hours under physiological conditions. Mono-NTA loses ~40% of bound protein within the same period .

Tris-NTA vs. Covalent Conjugation (Cholesteryl Hemisuccinate)

  • Antibody Response :
    Covalent attachment via cholesteryl hemisuccinate outperforms Tris-NTA in eliciting IgG responses. For N-MPR antigen, covalent linkage produced geometric mean titers (GMT) of 4.4 × 10⁴ , while Tris-NTA yielded 7.6 × 10² (P < 0.002) .
  • Stability: Covalent linkages are resistant to nickel chelators in vivo, whereas Tris-NTA-antigen complexes may dissociate due to competition with endogenous thiols or metallothioneins .

Tris-NTA vs. Maleimide-Functionalized Liposomes

  • Protein Retention :
    Maleimide-based conjugates show intermediate retention (~50%) due to steric hindrance or thiol saturation on proteins, contrasting with Tris-NTA’s high retention .

In Vitro vs. In Vivo Performance

Parameter Tris-NTA Mono-NTA Covalent Conjugation
In Vitro Binding (%) 77.7–83.0 34.4–38.6 >95 (N/A)
In Vivo GMT (Anti-OVA) 1.4 × 10⁶ 1.6 × 10⁶ 3.4 × 10⁶
Dissociation Half-Life >24 hours ~12 hours Stable

Key Findings :

  • Despite superior in vitro binding, Tris-NTA and mono-NTA elicited comparable antibody titers in mice (P = 0.53 for N-MPR; P > 0.686 for OVA) .
  • Control liposomes with unattached antigens paradoxically outperformed NTA-linked formulations (GMT: 2.6 × 10⁶ vs. 1.4–1.6 × 10⁶; P < 0.01) , suggesting antigen release kinetics or adjuvant effects dominate in vivo.

Comparison with Non-NTA Esters

While unrelated functionally, tert-butyl esters in other compounds (e.g., tert-Butyl Acetate) highlight stability advantages:

  • Handling : Tris-NTA requires TFA deprotection , whereas tert-Butyl Acetate is used directly as a solvent with distinct safety protocols (e.g., butyl rubber gloves for handling) .
  • Applications : Tris-NTA’s role in protein conjugation contrasts with tert-Butynitrite’s use in organic synthesis .

Research Implications

Tris-NTA per-Tert-butyl Ester is optimal for controlled in vitro protein immobilization but faces limitations in vivo due to dynamic biological environments. Covalent conjugation remains superior for vaccine efficacy, though Tris-NTA’s reversibility may benefit applications requiring tunable antigen release. Further engineering to stabilize nickel coordination or reduce chelator interference could enhance its utility.

Q & A

Q. How does the structural configuration of Tris-NTA per-Tert-butyl Ester enhance its binding affinity to hexahistidine-tagged proteins?

Tris-NTA contains three nitrilotriacetic acid (NTA) groups arranged on a scaffold, enabling multivalent chelation of Ni²+ ions. This configuration facilitates simultaneous interaction with multiple histidine residues on a His-tag, increasing binding affinity by ~10,000-fold compared to mono-NTA. Shorter spacers between the NTA groups and scaffold further optimize steric alignment, reducing dissociation rates . Methodologically, binding efficiency can be validated via surface plasmon resonance (SPR) or microscale thermophoresis (MST) by comparing dissociation constants (Kd) under varying spacer lengths .

Q. What procedural steps are essential for immobilizing His-tagged proteins on Tris-NTA-functionalized surfaces?

Key steps include:

  • Surface Preparation : Functionalize surfaces (e.g., gold chips, liposomes) with Tris-NTA using carbodiimide crosslinkers.
  • Ni²+ Loading : Incubate Tris-NTA with a 2.85:1 molar excess of NiCl₂ at 60°C for 15 minutes to saturate chelation sites .
  • Blocking : Use bovine serum albumin (BSA) or casein to minimize nonspecific binding.
  • Validation : Confirm immobilization efficiency via atomic force microscopy (AFM) or fluorescence recovery after photobleaching (FRAP) .

Advanced Research Questions

Q. How can the Taguchi experimental design optimize Tris-NTA binding parameters in protein interaction studies?

The Taguchi method employs orthogonal arrays to systematically test variables (e.g., pH, Ni²+ concentration, spacer length) with minimal experiments. For example:

  • Parameter Selection : Prioritize factors like buffer ionic strength (25–150 mM NaCl), temperature (4–37°C), and Tris-NTA surface density.
  • Signal-to-Noise (S/N) Analysis : Calculate S/N ratios to identify conditions maximizing binding stability (e.g., pH 7.4, 1.5 mM Ni²+).
  • ANOVA Validation : Determine the percentage contribution of each parameter to binding efficiency, with spacer length often being the dominant factor .

Q. What strategies resolve contradictions in Tris-NTA binding affinity data across techniques like SPR and AFM?

Discrepancies often arise from:

  • Surface Heterogeneity : AFM measures single-molecule interactions, while SPR averages ensemble behavior. Use single-molecule force spectroscopy (SMFS) to reconcile differences .
  • Regeneration Artifacts : Repeated Ni²+ stripping in SPR may degrade Tris-NTA surfaces. Validate regeneration protocols with X-ray photoelectron spectroscopy (XPS) to assess Ni²+ retention .
  • Buffer Interference : High imidazole concentrations (>10 mM) in AFM buffers can weaken binding. Optimize buffer compatibility using design-of-experiments (DoE) approaches .

Q. How does Tris-NTA compare to mono-NTA in eliciting functional protein responses in immunological assays?

While Tris-NTA provides superior in vitro binding stability, its performance in vivo may not always surpass mono-NTA. For example:

  • Antibody Responses : Covalent conjugation (e.g., cholesteryl hemisuccinate) outperforms Tris-NTA in eliciting IgG titers, likely due to prolonged antigen presentation .
  • Liposome Studies : Tris-NTA-functionalized liposomes show no significant advantage over mono-NTA in antibody production unless coupled with controlled release mechanisms .

Q. What quantitative methods validate the stoichiometry of Tris-NTA/His-tag interactions in live-cell imaging?

  • MicroScale Thermophoresis (MST) : Label His-tagged proteins with fluorophore-conjugated Tris-NTA (e.g., NT647). Titrate binding partners and calculate Kd from thermophoresis traces .
  • Fluorescence Correlation Spectroscopy (FCS) : Measure diffusion coefficient changes to confirm 1:1 binding stoichiometry .
  • Control Experiments : Use His-tag knockout mutants or competitive inhibitors (e.g., EDTA) to confirm specificity .

Methodological Considerations

Q. How can Tris-NTA be integrated into artificial cellular systems for membrane protein studies?

  • Liposome Reconstitution : Incorporate Tris-NTA into lipid bilayers via maleimide-thiol coupling. Load Ni²+ and immobilize His-tagged membrane proteins (e.g., GPCRs) for transport or signaling assays .
  • Micropatterning : Use UV lithography to create adjacent Tris-NTA and biotin patterns on surfaces, enabling simultaneous capture of His-tagged and streptavidin-bound proteins .

Q. What analytical frameworks standardize uncertainty quantification in Tris-NTA-based assays?

  • Performance Metrics : Define precision (CV < 15%) and accuracy (recovery 80–120%) thresholds for binding assays .
  • Benchmarking : Compare Tris-NTA data against covalent conjugation controls (e.g., NHS-ester crosslinking) to isolate method-specific variability .
  • Data Normalization : Use internal standards (e.g., fluorescently labeled BSA) to correct for surface heterogeneity in SPR or AFM .

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